molecular formula C10H22O2 B3282266 3-(1,3-Dimethylbutoxy)-2-butanol CAS No. 74810-45-0

3-(1,3-Dimethylbutoxy)-2-butanol

Cat. No. B3282266
CAS RN: 74810-45-0
M. Wt: 174.28 g/mol
InChI Key: JZJIEBREECLIGW-UHFFFAOYSA-N
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Description

3-(1,3-Dimethylbutoxy)-2-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMDBB or 3-(1,3-dimethylbutyl)-2-butanol. This compound is used in various fields of research, including biochemistry, pharmacology, and toxicology. It is a colorless liquid that has a mild odor and is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethylbutoxy)-2-butanol is not fully understood. However, it is believed to interact with the hydrophobic regions of membrane proteins, which stabilizes their structure. This interaction also helps in the formation of a lipid bilayer, which is essential for the proper functioning of cell membranes.
Biochemical and Physiological Effects:
3-(1,3-Dimethylbutoxy)-2-butanol has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that is important for the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-Dimethylbutoxy)-2-butanol in lab experiments is its ability to stabilize membrane proteins. This makes it easier to study these proteins and determine their structure. However, one limitation of using DMDBB is that it can interact with other compounds and interfere with the results of experiments. Therefore, it is important to use this compound carefully and in the appropriate concentrations.

Future Directions

There are several future directions for the use of 3-(1,3-Dimethylbutoxy)-2-butanol in scientific research. One area of interest is the study of ion channels and their role in diseases such as Alzheimer's and Parkinson's. DMDBB could be used to study the structure and function of these channels, which could lead to the development of new treatments for these diseases. Another area of interest is the use of DMDBB in the study of membrane proteins involved in drug transport. This could lead to the development of more effective drugs that can be delivered to specific cells or tissues.
Conclusion:
In conclusion, 3-(1,3-Dimethylbutoxy)-2-butanol is a valuable compound that has many applications in scientific research. It is commonly used to stabilize membrane proteins and study their structure and function. DMDBB has many advantages, including its ability to interact with hydrophobic regions of membrane proteins and its solubility in water and organic solvents. However, it is important to use this compound carefully and in appropriate concentrations to avoid interfering with the results of experiments. There are many future directions for the use of DMDBB in scientific research, including the study of ion channels and drug transport.

Scientific Research Applications

3-(1,3-Dimethylbutoxy)-2-butanol has been extensively used in scientific research due to its unique properties. It is commonly used in the study of membrane proteins, which are essential components of cell membranes. DMDBB is used to stabilize membrane proteins, which helps in their crystallization and structure determination. This compound is also used in the study of ion channels, which are important for the transmission of signals in the nervous system.

properties

IUPAC Name

3-(4-methylpentan-2-yloxy)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7(2)6-8(3)12-10(5)9(4)11/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJIEBREECLIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dimethylbutoxy)-2-butanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 2
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 3
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 4
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 5
3-(1,3-Dimethylbutoxy)-2-butanol
Reactant of Route 6
3-(1,3-Dimethylbutoxy)-2-butanol

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